molecular formula Ti B088626 Titanium CAS No. 14067-04-0

Titanium

Cat. No. B088626
CAS RN: 14067-04-0
M. Wt: 47.87 g/mol
InChI Key: RTAQQCXQSZGOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741514B2

Procedure details

In a 500-ml titanium autoclave, 15.36 g (0.113 mol) of p-toluic acid, 0.301 g (1.13 mmol) of N-benzoyloxyphthalimide, 0.112 g (0.45 mmol) of cobalt(II) acetate tetrahydrate, 0. 277 g (1.13 mmol) of manganese(II) acetate tetrahydrate and 104 g of acetic acid were placed, the resulting mixture was stirred at 190° C. in an atmosphere of a mixture of oxygen and nitrogen gases (1:1) [4 MPa (gauge pressure)] for 1 hour and thereby yielded terephthalic acid in a yield of 63.2% with a conversion from p-toluic acid of 67.4%. A small amount of 4-carboxybenzaldehyde was by-produced.
Quantity
15.36 g
Type
reactant
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0.112 g
Type
catalyst
Reaction Step Seven
Quantity
277 g
Type
catalyst
Reaction Step Eight
Quantity
104 g
Type
solvent
Reaction Step Nine
Yield
63.2%

Identifiers

REACTION_CXSMILES
CC1C=CC(C(O)=O)=CC=1.C(ON1C(=O)C2=CC=CC=C2C1=O)(=O)C1C=CC=CC=1.O=O.[C:33](O)(=[O:43])[C:34]1[CH:42]=[CH:41][C:37]([C:38]([OH:40])=[O:39])=[CH:36][CH:35]=1>[Ti].O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C(O)(=O)C>[C:38]([C:37]1[CH:41]=[CH:42][C:34]([CH:33]=[O:43])=[CH:35][CH:36]=1)([OH:40])=[O:39] |f:5.6.7.8.9.10.11,12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
15.36 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Two
Name
Quantity
0.301 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti]
Step Seven
Name
Quantity
0.112 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Eight
Name
Quantity
277 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Step Nine
Name
Quantity
104 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.